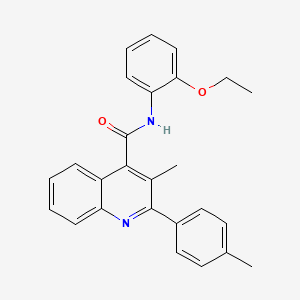
4-(3-methoxybenzyl)-N-phenyl-1-piperazinecarboxamide
Vue d'ensemble
Description
4-(3-methoxybenzyl)-N-phenyl-1-piperazinecarboxamide, also known as MPBD, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MPBD belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Applications De Recherche Scientifique
Discovery and Bioactivity of Bis(heteroaryl)piperazines
Bis(heteroaryl)piperazines (BHAPs), which share structural similarities with the compound of interest, have been identified as potent inhibitors of HIV-1 reverse transcriptase. These compounds, derived from modifications of a lead molecule, demonstrated significant potency against HIV-1, leading to the clinical evaluation of specific analogues like atevirdine mesylate (Romero et al., 1994).
Synthesis and Evaluation of Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from visnaginone and khellinone, which are structurally related to the compound , have been synthesized and shown to possess significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings highlight the therapeutic potential of these compounds in managing inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Activities of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives, including those modified with 4-methoxybenzaldehyde to produce Schiff base and Mannich base derivatives, have shown good to moderate antimicrobial activities. This suggests the potential of such structures in developing new antimicrobial agents (Bektaş et al., 2010).
Synthesis and Biological Evaluation of Antimicrobial Agents
A series of 1,4-disubstituted 1,2,3-triazole derivatives, bearing structural resemblance to the target compound, were synthesized and evaluated for antimicrobial activities. These compounds exhibited moderate to good activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).
Oxidative Removal Studies
Research into the oxidative removal of N-(4-methoxybenzyl) groups from 2,5-piperazinediones, which are structurally related to the compound of interest, has provided valuable insights into the chemical properties and potential synthetic applications of such modifications (Yamaura et al., 1985).
Propriétés
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-9-5-6-16(14-18)15-21-10-12-22(13-11-21)19(23)20-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMQFQPCKCKSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


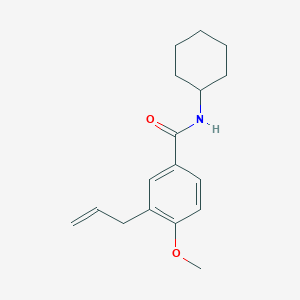
![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)
![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4620812.png)
![N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)
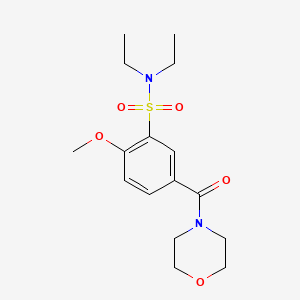
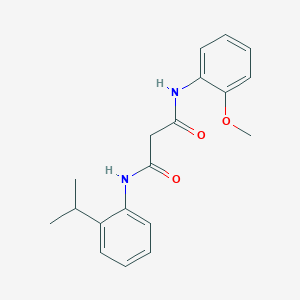
![N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620844.png)
![N-(3-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4620848.png)
![1-(1-benzyl-4-piperidinyl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4620849.png)
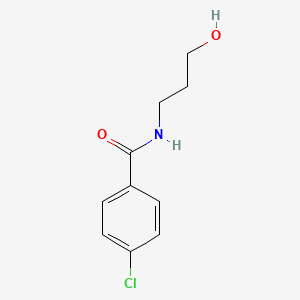
![7-cyclopentyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4620861.png)
![4-{2-[(2-phenylethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4620876.png)
![N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4620882.png)
